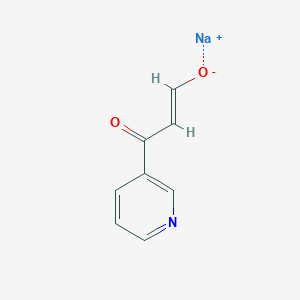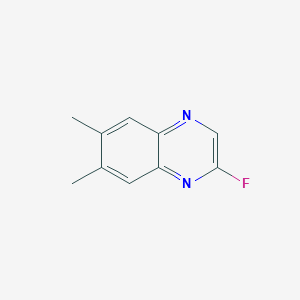
2-Fluoro-6,7-dimethylquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-6,7-dimethylquinoxaline is a heterocyclic aromatic compound with the molecular formula C10H9FN2. It is a derivative of quinoxaline, which is known for its diverse pharmacological properties. The presence of fluorine and methyl groups in its structure enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6,7-dimethylquinoxaline typically involves the condensation of 2-fluoroaniline with 2,3-butanedione under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the quinoxaline ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-6,7-dimethylquinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under basic conditions.
Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Nucleophilic Substitution: Amino or thiol-substituted quinoxalines.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Dihydroquinoxaline derivatives.
Applications De Recherche Scientifique
2-Fluoro-6,7-dimethylquinoxaline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying enzyme-substrate interactions due to its fluorescent properties.
Medicine: It is investigated for its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of 2-Fluoro-6,7-dimethylquinoxaline involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to the inhibition of metabolic pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
2-Fluoroquinoxaline: Lacks the methyl groups, making it less hydrophobic and potentially less bioactive.
6,7-Dimethylquinoxaline: Lacks the fluorine atom, resulting in lower chemical stability and different reactivity.
2,3-Dimethylquinoxaline: Lacks the fluorine atom and has methyl groups at different positions, leading to different chemical and biological properties.
Uniqueness: 2-Fluoro-6,7-dimethylquinoxaline is unique due to the combined presence of fluorine and methyl groups, which confer enhanced chemical stability, biological activity, and selectivity towards specific molecular targets. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H9FN2 |
|---|---|
Poids moléculaire |
176.19 g/mol |
Nom IUPAC |
2-fluoro-6,7-dimethylquinoxaline |
InChI |
InChI=1S/C10H9FN2/c1-6-3-8-9(4-7(6)2)13-10(11)5-12-8/h3-5H,1-2H3 |
Clé InChI |
MXFVKSISUXSNLM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NC=C(N=C2C=C1C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine](/img/structure/B11913389.png)
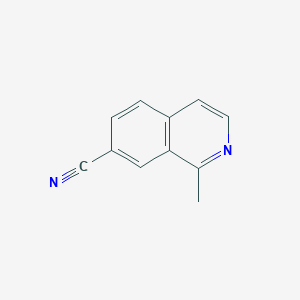
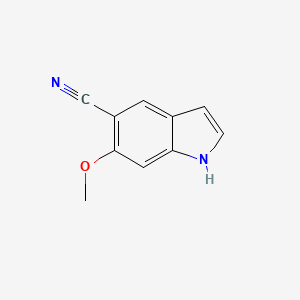
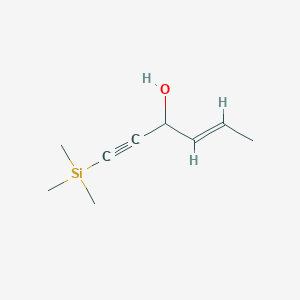

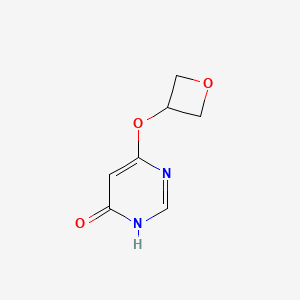
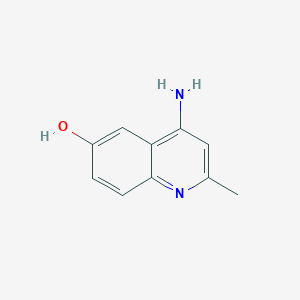
![1-(1H-Imidazo[4,5-c]pyridin-2-yl)-N-methylethanamine](/img/structure/B11913439.png)
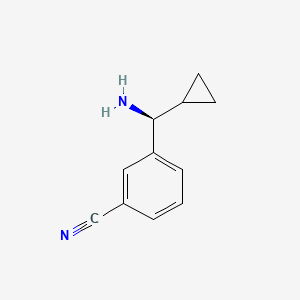

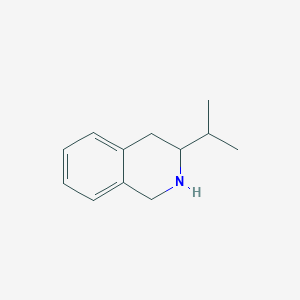

![1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11913473.png)
